4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid
Description
4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based derivative featuring a branched alkyl substituent (3-methylbutan-2-yl) at position 1, a carboxylic acid group at position 3, and an amino group at position 4 (Figure 1). Pyrazole derivatives are renowned for their biological and agrochemical applications, acting as enzyme inhibitors, receptor ligands, or herbicides .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-amino-1-(3-methylbutan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)6(3)12-4-7(10)8(11-12)9(13)14/h4-6H,10H2,1-3H3,(H,13,14) |
InChI Key |
CRYRMMOOLCDQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutan-2-yl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The 3-methylbutan-2-yl group in the main compound provides steric hindrance and lipophilicity, which may enhance membrane permeability compared to phenyl (aromatic) or allyl (unsaturated) substituents .
- Chlorinated derivatives (e.g., 3-chloroprop-2-en-1-yl) exhibit higher reactivity but may pose safety risks, as indicated by precautionary statements in their safety data .
- Methoxy groups (e.g., 5-(3-methoxyphenyl)-) improve water solubility but reduce metabolic stability due to demethylation pathways .
- Amino and Carboxylic Acid Positioning: The 4-amino-3-carboxylic acid configuration in the main compound contrasts with 1-allyl-3-amino-4-carboxylic acid derivatives, where amino-carboxylic acid positional swapping alters hydrogen-bonding networks and crystal packing .
Biological Activity
4-Amino-1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1935932-62-9) is a pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₅N₃O₂
- Molecular Weight : 197.23 g/mol
- Structure : The compound features a pyrazole ring with an amino group and a carboxylic acid functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions such as cancer and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Antioxidant Properties : The antioxidant capacity of this compound has been noted, suggesting potential applications in mitigating oxidative stress-related diseases.
Antimicrobial Activity
Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Related Pyrazole Derivative | 16 | S. aureus |
Antioxidant Activity
The antioxidant activity of the compound was evaluated using the DPPH radical scavenging assay. Results indicated a dose-dependent response, with higher concentrations yielding greater scavenging activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 70 |
Case Study 1: Antiviral Activity
A study focused on the antiviral potential of pyrazole derivatives against HIV showed that structurally similar compounds displayed significant inhibition of HIV replication without exhibiting cytotoxicity. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antiviral potency.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of pyrazole derivatives, revealing that certain modifications to the core structure resulted in enhanced efficacy in reducing inflammation markers in vitro. The findings suggest that this compound could be further explored for its therapeutic potential in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
